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Compound of Interest

Compound Name: Butyl chloromethyl carbonate

Cat. No.: B1283624 Get Quote

Introduction: Unveiling a Versatile Bifunctional
Reagent
Butyl chloromethyl carbonate (CAS No. 58304-98-6) is a reactive organic compound of

significant interest to researchers and professionals in drug development and fine chemical

synthesis.[1][2] Its utility is anchored in its bifunctional nature, featuring a reactive chloromethyl

group susceptible to nucleophilic substitution and a butyl carbonate moiety. This unique

structure positions it as a valuable reagent for introducing a butoxycarbonyloxymethyl group

onto various substrates, a common strategy in the design of prodrugs to enhance the

pharmacokinetic properties of parent drug molecules. This guide provides a comprehensive

overview of its chemical identity, properties, synthesis, and applications, with a focus on its role

in pharmaceutical research.

Chemical Identity and Nomenclature
The unambiguous identification of a chemical reagent is paramount for scientific rigor. The

nomenclature and key identifiers for butyl chloromethyl carbonate are summarized below.

IUPAC Name: butyl chloromethyl carbonate[1][3]

CAS Number: 58304-98-6[1][2][3]

Molecular Formula: C₆H₁₁ClO₃[2]
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Synonyms:

Butyl (chloromethyl) carbonate[4]

Carbonic acid, butyl chloromethyl ester

Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is essential for its effective

use in experimental design. The table below summarizes the known and predicted properties of

butyl chloromethyl carbonate.

Property Value Source

Molecular Weight 166.60 g/mol [2][3]

Monoisotopic Mass 166.03967 Da [4]

Physical Form Liquid [3]

Purity Typically ≥95% [3]

XlogP (Predicted) 2.5 [4]

Storage Temperature 4°C [3]

Note: Many experimental physicochemical properties such as boiling point, density, and

refractive index are not readily available in published literature for this specific compound.

Values for analogous compounds, such as chloromethyl methyl carbonate (Boiling Point: 139-

140°C, Density: 1.303 g/cm³), suggest it is a relatively high-boiling liquid.[5][6]

Synthesis of Butyl Chloromethyl Carbonate
While specific literature detailing the synthesis of butyl chloromethyl carbonate is scarce, a

general and reliable method can be extrapolated from procedures for analogous compounds,

such as the synthesis of other chloromethyl carbonates.[7][8] The most common approach

involves the reaction of an alcohol with chloromethyl chloroformate in the presence of a base.

Proposed Synthetic Pathway
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The synthesis proceeds via the nucleophilic acyl substitution of chloromethyl chloroformate with

n-butanol. A tertiary amine base, such as pyridine, is typically used to neutralize the hydrogen

chloride byproduct.

n-Butanol

Butyl Chloromethyl Carbonate

Chloromethyl Chloroformate

Pyridine (Base) Pyridinium Hydrochloride

Click to download full resolution via product page

Figure 1: Synthetic workflow for butyl chloromethyl carbonate.

General Experimental Protocol
This protocol is a representative procedure based on established methods for similar

compounds and should be optimized for specific laboratory conditions.[7]

To a stirred solution of chloromethyl chloroformate (1.0 eq) in a suitable anhydrous solvent

(e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool

the mixture to 0°C using an ice bath.

Slowly add a solution of pyridine (1.1 eq) in the same anhydrous solvent to the reaction

mixture, maintaining the temperature at 0°C.

Following the addition of pyridine, add n-butanol (1.0 eq) dropwise to the reaction mixture,

ensuring the temperature remains at 0°C.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).
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Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic

solvent (e.g., ethyl acetate).

Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1% HCl),

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by silica gel column chromatography or vacuum distillation to obtain

pure butyl chloromethyl carbonate.

Applications in Drug Development: The Prodrug
Strategy
The primary application of chloromethyl carbonates in pharmaceutical sciences is in the

formation of prodrugs. A prodrug is an inactive or less active derivative of a parent drug

molecule that undergoes enzymatic or chemical conversion in the body to release the active

drug. This strategy is often employed to overcome challenges such as poor solubility, low

bioavailability, or undesirable taste.

The chloromethyl carbonate group acts as a labile linker that can be attached to a nucleophilic

functional group (e.g., a carboxylic acid, phenol, or amine) on a parent drug molecule. In vivo,

esterases can hydrolyze the carbonate ester, leading to the release of the active drug.

Prodrug Activation Pathway

Drug-O-C(O)O-CH2-O-Butyl Drug-O-C(O)O-CH2OH
(Unstable Hemiacetal)

Esterase
Hydrolysis

Active Drug-OH

Spontaneous
Decomposition

Formaldehyde + Butanol + CO2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1283624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Generalized enzymatic activation of a butyl chloromethyl carbonate prodrug.

A notable example of a related compound in action is chloromethyl isopropyl carbonate, which

is a key intermediate in the synthesis of Tenofovir Disoproxil, an important antiretroviral drug.[9]

It is highly probable that butyl chloromethyl carbonate can be used in a similar capacity to

create novel prodrugs with potentially different release kinetics or tissue distribution due to the

altered lipophilicity of the butyl group compared to an isopropyl group.

Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for butyl chloromethyl carbonate is not readily available,

the following are predicted spectra based on its chemical structure.

¹H NMR (Proton NMR)
δ ~5.7 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl group (-

O-CH₂-Cl).

δ ~4.2 ppm (t, 2H): A triplet for the two protons of the methylene group attached to the

carbonate oxygen (-O-CH₂-CH₂-).

δ ~1.7 ppm (sextet, 2H): A sextet for the two protons of the second methylene group in the

butyl chain (-CH₂-CH₂-CH₃).

δ ~1.4 ppm (sextet, 2H): A sextet for the two protons of the third methylene group in the butyl

chain (-CH₂-CH₃).

δ ~0.9 ppm (t, 3H): A triplet for the three protons of the terminal methyl group (-CH₃).

¹³C NMR (Carbon NMR)
δ ~154 ppm: Carbonyl carbon of the carbonate group (O=C(O)O).

δ ~70 ppm: Carbon of the chloromethyl group (-CH₂-Cl).

δ ~68 ppm: Carbon of the methylene group attached to the carbonate oxygen (-O-CH₂-).
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δ ~30 ppm: Carbon of the second methylene group in the butyl chain.

δ ~19 ppm: Carbon of the third methylene group in the butyl chain.

δ ~13 ppm: Carbon of the terminal methyl group.

Mass Spectrometry
In electron ionization mass spectrometry, butyl chloromethyl carbonate would be expected to

fragment in a characteristic manner. The molecular ion peak [M]⁺ at m/z 166 (for ³⁵Cl) and 168

(for ³⁷Cl) in an approximate 3:1 ratio might be observed. Common fragmentation pathways

would include the loss of the butyl group, the chloromethyl group, and various neutral losses.

Safety, Handling, and Storage
Butyl chloromethyl carbonate is classified as a corrosive substance and a combustible liquid.

[1][3] It is imperative to handle this reagent with appropriate safety precautions.

GHS Classification:

Corrosion (Causes severe skin burns and eye damage)[1][3]

Combustible liquid[1][3]

Personal Protective Equipment (PPE):

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles.

A face shield is recommended when handling larger quantities.

All handling should be performed in a well-ventilated chemical fume hood.

Handling:

Avoid inhalation of vapors and contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Ground and bond containers when transferring material.[10]
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Storage:

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as

strong oxidizing agents and bases.

Keep the container tightly closed.[3]

Recommended storage is at 4°C under an inert atmosphere.[3]

First Aid:

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove

contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the

eyelids open. Seek immediate medical attention.

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical

attention.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Conclusion
Butyl chloromethyl carbonate is a versatile, bifunctional reagent with significant potential in

organic synthesis, particularly for the development of prodrugs. Its ability to introduce a

butoxycarbonyloxymethyl promoiety makes it a valuable tool for medicinal chemists seeking to

optimize the pharmacokinetic profiles of drug candidates. While detailed experimental data for

this specific compound is not widely published, its properties and reactivity can be reliably

inferred from analogous, well-characterized chloromethyl carbonates. Adherence to strict safety

protocols is essential when handling this corrosive and combustible compound. Further

research into the specific applications and reaction optimizations of butyl chloromethyl
carbonate will undoubtedly expand its utility in the field of drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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